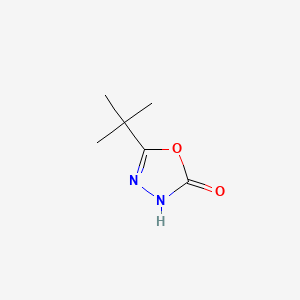
2,2-ビス(4-ヒドロキシ-3,5-ジメチルフェニル)プロパン
概要
説明
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane, also known as 4,4’-Isopropylidenebis(2,6-dimethylphenol) or Tetramethylbisphenol A, is an important organic synthesis intermediate and pharmaceutical intermediate . It is mainly used in the production of polycarbonate, polysulfone resin, bifunctional polyphenyl ether resin, and other polymer materials .
Synthesis Analysis
The synthesis of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be achieved from 2,6-Dimethylphenol and Acetone . Another synthesis method involves the radical-cation phase transfer catalyzed polymerization of 4-bromo-2,6-dimethylphenol in the presence of 2,2-di(4-hydroxy-3,5-dimethylphenyl)propane .Molecular Structure Analysis
The molecular formula of 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane is C19H24O2, and its molecular weight is 284.39 . The structure of this compound includes two phenolic groups attached to a propane molecule .Chemical Reactions Analysis
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can be used to synthesize diamine monomer 2,2-bis[3,5-dimethyl-4-(4-aminophenoxy)phenyl]propane (TBAPP). TBAPP can undergo condensation reactions with various dianhydrides in N,N-dimethylacetamide (DMAc) solvent to form polyamic acids, which can then undergo dehydration cyclization under heat to form polyimides .Physical And Chemical Properties Analysis
This compound appears as a white to light yellow powder or crystal . It has a melting point of 162-165 °C and a predicted boiling point of 420.6±40.0 °C . Its density is predicted to be 1.074±0.06 g/cm3 . It has a slight solubility in chloroform and methanol .科学的研究の応用
ポリマー合成
この化合物は、ポリカーボネートおよびビスフェノールA誘導体の合成におけるモノマーとして役立ちます。 その構造的完全性は、熱安定性と機械的強度が向上したポリマーの生成に貢献します .
エポキシ樹脂硬化
フェノール構造を持つため、コーティング、接着剤、複合材料で広く使用されているエポキシ樹脂の硬化剤として作用します。 得られたエポキシ樹脂は、靭性と耐熱性が向上しています .
感熱記録材料
感熱記録の分野では、この化合物は発色剤として使用されています。 熱の存在下でロイコ染料と反応して、鮮明で耐久性のある印刷物を生成し、これは感熱紙アプリケーションに不可欠です .
電気絶縁
この化合物の高い熱安定性は、電気絶縁材料での使用に適しています。 電子デバイスの重要なコンポーネントである銅張積層板や高温浸漬ワニスなどの製造に使用されています .
分析化学
分析化学では、さまざまなクロマトグラフィー技術における標準物質または参照物質として使用され、分析結果の正確性と信頼性を確保するために使用されています .
先端材料研究
研究者は、高性能プラスチックや複合材料などの先端材料の開発にこの化合物を利用しています。 その強力な分子構造は、材料全体の耐久性と化学的分解に対する耐性に貢献しています .
医療研究
医療研究では、この化合物の誘導体は、薬物送達システムでの潜在的な使用について調査されています。 その表面特性を修飾する能力は、治療剤のバイオアベイラビリティと制御放出を強化できます .
環境科学
この化合物の環境科学における役割は、特にビスフェノール類の類似体の環境への影響と生分解性の研究で台頭しています。 これは、同様の有機汚染物質の挙動を理解するためのモデル化合物として役立ちます .
Safety and Hazards
2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane can cause skin and eye irritation . Safety precautions include washing skin thoroughly after handling, wearing protective gloves, eye protection, and face protection . If it comes into contact with skin or eyes, it is advised to wash with plenty of water .
将来の方向性
As an important organic synthesis intermediate and pharmaceutical intermediate, 2,2-Bis(4-hydroxy-3,5-dimethylphenyl)propane has potential applications in the synthesis of various polymers and pharmaceuticals . Its use in the synthesis of diamine monomers and subsequent formation of polyimides suggests potential applications in the development of high-performance materials .
作用機序
Target of Action
It is known that this compound is used in the synthesis of polymers , suggesting that it may interact with certain enzymes or catalysts involved in polymerization reactions.
Mode of Action
It is known to be involved in the synthesis of α,ω-bis(2,6-dimethylphenol)-poly(2,6-dimethyl-1,4-phenylene oxide) (ppo-2oh) through a radical-cation phase transfer catalyzed polymerization process . This suggests that it may interact with its targets by donating or accepting electrons, thereby facilitating the polymerization process.
Pharmacokinetics
It is known that the compound is a solid at room temperature , and has a melting point of 165.0 to 170.0 °C . Its solubility in methanol is almost transparent , which may influence its absorption and distribution in a biological system.
Result of Action
It is known to inhibit growth and interfere with microtubules in human fibroblasts in vitro , suggesting that it may have cytotoxic effects.
生化学分析
Biochemical Properties
It is known to be a monomer of polycarbonate and bisphenol A .
Cellular Effects
It is known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known to have a melting point between 165.0 to 170.0 °C , indicating its stability under normal laboratory conditions.
Metabolic Pathways
It is known to interact with various enzymes or cofactors .
Transport and Distribution
It is known to interact with various transporters or binding proteins .
Subcellular Localization
It is known to be directed to specific compartments or organelles through targeting signals or post-translational modifications .
特性
IUPAC Name |
4-[2-(4-hydroxy-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10,20-21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODJUOZPKKHIEOZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1O)C)C(C)(C)C2=CC(=C(C(=C2)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
97700-62-4 | |
| Record name | Poly[oxy(2,6-dimethyl-1,4-phenylene)], ω,ω′-(1-methylethylidene)bis[α-hydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97700-62-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID8047973 | |
| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS RN |
5613-46-7 | |
| Record name | 2,2-Bis(3,5-dimethyl-4-hydroxyphenyl)propane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5613-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis(2,6-dimethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005613467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5613-46-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73730 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phenol, 4,4'-(1-methylethylidene)bis[2,6-dimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4,4'-Propane-2,2-diylbis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8047973 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-isopropylidenedi-2,6-xylol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.576 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![Ethanol, 2-[(3-amino-4-methoxyphenyl)sulfonyl]-](/img/structure/B1329462.png)


